5-Fluorothiazol-2-amine 2,2,2-trifluoroacetate
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Overview
Description
5-Fluorothiazol-2-amine 2,2,2-trifluoroacetate is a chemical compound with the molecular formula C5H4F4N2O2S and a molecular weight of 232.16 g/mol . This compound is primarily used in research and development settings and is not intended for human use . It is known for its unique structural properties, which include a thiazole ring substituted with a fluorine atom and an amine group, as well as a trifluoroacetate moiety .
Preparation Methods
The synthesis of 5-Fluorothiazol-2-amine 2,2,2-trifluoroacetate typically involves the following steps:
Starting Materials: The synthesis begins with 2-aminothiazole as the starting material.
Reaction Steps: The process involves protection of the amine group, followed by bromination, fluorination, and deprotection to form the desired product.
Industrial Production: Industrial production methods may involve bulk custom synthesis and procurement to meet research demands.
Chemical Reactions Analysis
5-Fluorothiazol-2-amine 2,2,2-trifluoroacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using common reducing agents.
Substitution: The compound can undergo substitution reactions, particularly at the fluorine-substituted thiazole ring.
Common Reagents and Conditions: Typical reagents include bromine for bromination, fluorine sources for fluorination, and protecting groups for amine protection.
Major Products: The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-Fluorothiazol-2-amine 2,2,2-trifluoroacetate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research includes its potential use as an intermediate in the synthesis of pharmaceutical compounds.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Fluorothiazol-2-amine 2,2,2-trifluoroacetate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes and receptors, influencing their activity.
Pathways Involved: It can affect various biochemical pathways, depending on its specific interactions with target molecules.
Comparison with Similar Compounds
5-Fluorothiazol-2-amine 2,2,2-trifluoroacetate can be compared with other similar compounds:
Properties
CAS No. |
731018-55-6 |
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Molecular Formula |
C5H4F4N2O2S |
Molecular Weight |
232.16 g/mol |
IUPAC Name |
5-fluoro-1,3-thiazol-2-amine;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C3H3FN2S.C2HF3O2/c4-2-1-6-3(5)7-2;3-2(4,5)1(6)7/h1H,(H2,5,6);(H,6,7) |
InChI Key |
UXBYIXRGDDJTRM-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC(=N1)N)F.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
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